An In-depth Technical Guide to DiIC16(3): Properties and Experimental Applications
An In-depth Technical Guide to DiIC16(3): Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiIC16(3), with the full chemical name 1,1'-dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye widely utilized for fluorescent labeling of cell membranes and other hydrophobic structures. Its utility stems from its low fluorescence in aqueous environments and a significant increase in quantum yield upon incorporation into lipid bilayers. This property, combined with its high molar extinction coefficient and photostability, makes it an excellent tool for a variety of applications in biological research, including fluorescence microscopy, flow cytometry, and single-molecule tracking. This guide provides a comprehensive overview of the chemical properties of DiIC16(3), detailed experimental protocols for its use, and visual workflows to aid in experimental design.
Chemical and Physical Properties
DiIC16(3) is a member of the extensive family of dialkylcarbocyanine dyes, often referred to as 'DiI' compounds. The "16" in its name denotes the length of the two hexadecyl alkyl chains, which anchor the molecule within the lipid bilayer. These long alkyl chains contribute to its lipophilic nature and stable insertion into cellular membranes. Once incorporated, the dye can diffuse laterally, allowing for the labeling of the entire cell membrane.
The core of the molecule is the indocarbocyanine chromophore, which is responsible for its fluorescent properties. The spectral characteristics of DiIC16(3) are largely independent of the alkyl chain length. Key quantitative properties of DiIC16(3) are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅₅H₈₉N₂O₄Cl | |
| Molecular Weight | 877.76 g/mol | |
| Appearance | Crystalline solid | |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~565 nm | |
| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | Low in water, ~0.07 in methanol, increases in lipid environments | |
| Excited-State Lifetime | ~1 nanosecond in lipid environments | |
| Solubility | Soluble in DMSO, DMF, and ethanol |
Experimental Protocols
Stock Solution Preparation
Proper preparation of a concentrated stock solution is critical for successful and reproducible staining.
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Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for preparing stock solutions of DiIC16(3). Ethanol can also be used.
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Concentration : Prepare a stock solution at a concentration of 1-5 mM.
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Procedure :
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Bring the vial of DiIC16(3) to room temperature before opening.
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Add the appropriate volume of solvent to the vial to achieve the desired concentration.
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Vortex thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication may be necessary.
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Storage : Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Staining of Suspension Cells
This protocol is suitable for cells grown in suspension, such as lymphocytes or various hematopoietic cell lines.
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Cell Preparation : Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells once with an appropriate buffer (e.g., PBS or HBSS).
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Staining Solution : Prepare a working staining solution by diluting the DiIC16(3) stock solution in a serum-free medium or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
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Staining : Resuspend the cell pellet in the staining solution. Incubate for 5-30 minutes at 37°C, protected from light. The incubation time may need to be optimized.
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Washing : Centrifuge the stained cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells two to three times with a complete medium to remove unbound dye.
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Analysis : Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.
Staining of Adherent Cells
For cells grown in monolayers on coverslips or in culture dishes.
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Cell Culture : Grow adherent cells on sterile glass coverslips or in appropriate imaging dishes.
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Staining Solution : Prepare a working staining solution as described for suspension cells (1-5 µM in serum-free medium or PBS).
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Staining : Remove the culture medium from the cells and wash once with PBS or HBSS. Add the staining solution to the cells, ensuring the entire surface is covered. Incubate for 5-30 minutes at 37°C, protected from light.
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Washing : Remove the staining solution and wash the cells two to three times with a complete medium.
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Imaging : The cells are now ready for imaging using fluorescence microscopy.
Flow Cytometry
DiIC16(3) is suitable for flow cytometric analysis of labeled cells.
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Staining : Stain suspension cells as described above.
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Cell Concentration : After the final wash, resuspend the cells in a suitable buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.
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Instrumentation :
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Excitation : Use a laser line that is close to the excitation maximum of DiIC16(3), typically a yellow-green laser (e.g., 561 nm) or a blue laser (488 nm), although the latter is less optimal.
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Emission : Detect the fluorescence emission using a bandpass filter appropriate for the emission peak of DiIC16(3), such as a 585/42 nm filter.
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Controls : It is essential to include unstained cells as a negative control to set the baseline fluorescence and to properly gate the stained population.
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Data Acquisition and Analysis : Acquire the data and analyze the fluorescence intensity of the DiIC16(3)-positive population.
Single-Molecule Tracking (SMT)
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Staining : For SMT, it is crucial to achieve a very low labeling density to distinguish individual molecules. Use a much lower concentration of DiIC16(3) for staining than for bulk cell labeling, typically in the picomolar to low nanomolar range. The optimal concentration will need to be determined empirically. A very short incubation time (e.g., 1-5 minutes) may also be necessary.
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Microscopy :
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Use a highly sensitive fluorescence microscope equipped for single-molecule detection, such as a Total Internal Reflection Fluorescence (TIRF) microscope or a Highly Inclined and Laminated Optical sheet (HILO) microscope.
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An Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera is required for detecting the low light levels from single fluorophores.
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Image Acquisition : Acquire a time-lapse series of images with a high frame rate (e.g., 10-100 frames per second) to capture the dynamics of the molecules.
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Data Analysis : Use specialized software to identify and track the movement of individual fluorescent spots over time. From the trajectories, biophysical parameters such as diffusion coefficients and confinement sizes can be calculated.
Conclusion
DiIC16(3) is a versatile and robust fluorescent probe for labeling cellular membranes. Its favorable photophysical properties and straightforward staining protocols make it a valuable tool for a wide range of applications in cell biology and drug development. By understanding its chemical properties and optimizing experimental conditions, researchers can effectively utilize DiIC16(3) to gain insights into membrane structure and dynamics.
